Propanamide, N-(3,4-dihydro-2-methyl-4-oxo-3-phenyl-6-quinazolinyl)-2,2-dimethyl-

Description

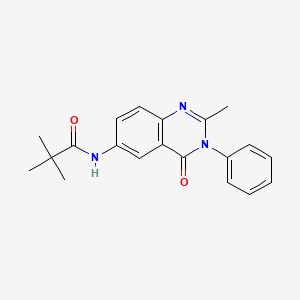

Propanamide, N-(3,4-dihydro-2-methyl-4-oxo-3-phenyl-6-quinazolinyl)-2,2-dimethyl- (hereafter referred to by its full IUPAC name) is a structurally complex molecule characterized by a propanamide backbone substituted with a quinazolinyl moiety. The quinazolinyl group, a bicyclic heteroaromatic system, is fused with a phenyl ring and functionalized with methyl and oxo groups at specific positions.

Properties

IUPAC Name |

2,2-dimethyl-N-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2/c1-13-21-17-11-10-14(22-19(25)20(2,3)4)12-16(17)18(24)23(13)15-8-6-5-7-9-15/h5-12H,1-4H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWWXWHMPJVYTJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)NC(=O)C(C)(C)C)C(=O)N1C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901137207 | |

| Record name | N-(3,4-Dihydro-2-methyl-4-oxo-3-phenyl-6-quinazolinyl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901137207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105235-61-7 | |

| Record name | N-(3,4-Dihydro-2-methyl-4-oxo-3-phenyl-6-quinazolinyl)-2,2-dimethylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1105235-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3,4-Dihydro-2-methyl-4-oxo-3-phenyl-6-quinazolinyl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901137207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Propanamide, N-(3,4-dihydro-2-methyl-4-oxo-3-phenyl-6-quinazolinyl)-2,2-dimethyl-, is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant studies that highlight its therapeutic potential.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C20H21N3O2 |

| Molecular Weight | 335.4 g/mol |

| CAS Number | 1105235-61-7 |

| Purity | ≥95% |

| Complexity Rating | 558 |

| InChI Key | Not available |

These properties suggest a well-defined structure conducive to biological activity.

Anticancer Activity

Recent studies have indicated that compounds structurally related to quinazoline derivatives exhibit anticancer properties . For instance, compounds with similar structures were tested against various cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer) cells.

- Cell Viability Assays : The MTT assay demonstrated that certain derivatives reduced the viability of Caco-2 cells significantly (39.8% reduction compared to control) but showed less efficacy against A549 cells. This suggests a selective anticancer activity towards colorectal cancer cells, potentially due to unique cellular targets in these cell lines .

- Mechanism of Action : The mechanism by which these compounds exert their effects may involve the induction of apoptosis or inhibition of cell proliferation pathways, although specific pathways for propanamide require further elucidation.

Antimicrobial Activity

The compound's potential antimicrobial properties are also noteworthy. Similar quinazoline derivatives have shown promising results against various bacterial strains and fungi:

- Antibacterial Studies : Compounds with similar frameworks demonstrated significant activity against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial effects .

- Antifungal Activity : Some studies suggest that quinazoline derivatives may inhibit fungal growth by disrupting cellular integrity or inhibiting key metabolic pathways .

Case Studies and Research Findings

- Study on Antiproliferative Effects : A recent publication highlighted the synthesis and antiproliferative effects of related compounds against colon cancer cells. The study found that modifications in the compound structure could enhance its effectiveness against specific cancer types .

- Lead Optimization Studies : Research focusing on lead optimization has shown that structural modifications can improve pharmacokinetic profiles and enhance biological activities. For example, altering substituents on the quinazoline ring has led to increased efficacy in preclinical models .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds related to quinazoline derivatives exhibit notable anticancer properties . Studies have explored the efficacy of these compounds against various cancer cell lines:

- Cell Viability Assays : The MTT assay demonstrated that certain derivatives significantly reduced the viability of Caco-2 (colon cancer) cells by approximately 39.8% compared to control groups. However, the efficacy against A549 (lung cancer) cells was less pronounced.

- Mechanism of Action : The anticancer effects may be attributed to the induction of apoptosis or inhibition of specific cell proliferation pathways. Further research is needed to elucidate the precise mechanisms for propanamide derivatives.

Antimicrobial Activity

The compound also shows promise in antimicrobial applications:

- Antibacterial Studies : Quinazoline derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial effects.

- Antifungal Activity : Some studies indicate that these compounds may inhibit fungal growth by disrupting cellular integrity or interfering with essential metabolic pathways.

Study on Antiproliferative Effects

A recent study focused on the synthesis and antiproliferative effects of related compounds against colon cancer cells. The findings indicated that structural modifications could enhance effectiveness against specific cancer types. This highlights the potential for lead optimization in drug development.

Lead Optimization Studies

Research into lead optimization has shown that altering substituents on the quinazoline ring can improve pharmacokinetic profiles and enhance biological activities. For instance, modifications have led to increased efficacy in preclinical models, underscoring the importance of structure-activity relationships in drug design.

Chemical Reactions Analysis

Synthetic Pathways and Key Intermediate Formation

The synthesis of this compound involves a multi-step process centered on functionalizing the quinazolinone core. A critical intermediate is N -(4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)-2,2-dimethylpropanamide (29 ), which undergoes nucleophilic aromatic substitution (NAS) with benzyl groups to introduce diversity at the quinazoline C5 position . For the target compound, the quinazoline scaffold is substituted at C6 with a 2,2-dimethylpropanamide group, achieved via:

-

Step 1 : Formation of the quinazolinone core through cyclocondensation of anthranilic acid derivatives.

-

Step 2 : Introduction of the 2,2-dimethylpropanamide group via coupling reactions, often using carbodiimide-based activating agents .

Reactivity of the Propanamide Moiety

The 2,2-dimethylpropanamide group participates in hydrolysis and coupling reactions:

Hydrolysis

-

Acidic or basic hydrolysis cleaves the amide bond, yielding 2,2-dimethylpropanoic acid and the corresponding quinazoline amine.

Coupling Reactions

-

The amide nitrogen undergoes alkylation or acylation under mild conditions. For instance, reaction with ethyl bromoacetate in DMF/K<sub>2</sub>CO<sub>3</sub> produces N-acetyl derivatives .

Functionalization of the Quinazoline Core

The quinazoline ring undergoes electrophilic substitution and Michael additions:

Electrophilic Substitution

-

The C6 position (electron-deficient due to the adjacent carbonyl) reacts with soft nucleophiles like thiols or amines. For example, treatment with 3-mercaptopropionic acid forms S-substituted derivatives .

Michael Addition

-

The C3 phenyl group facilitates Michael additions with α,β-unsaturated carbonyl compounds. Acrylic acid derivatives react at the sulfur atom in related compounds, forming adducts like methyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanoate (6 ) .

Stability and Degradation

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s quinazolinyl substituent distinguishes it from other propanamide derivatives. Key comparisons include:

A. Quinazolinyl vs. Thiazolyl Derivatives

- 2-Amino-3-(1H-indol-3-yl)-N-(4-phenylthiazol-2-yl)propanamide (, Entry 9): Replaces the quinazolinyl group with a thiazolyl ring. Biological assays suggest moderate activity (score: 3/4), though specific targets are unspecified .

- N-(Benzothiazole-2-yl)-3,3-diphenylpropanamide (): Features a benzothiazole group instead of quinazolinyl. The electron-withdrawing benzothiazole may reduce aromatic stacking interactions but increase metabolic stability due to steric hindrance .

B. Halogenated Propanamides

- N-(3,4-Dichlorophenyl)propanamide (Propanil) (): A herbicide with a simple dichlorophenyl substituent. The lack of a heterocyclic ring limits its application to agricultural uses rather than pharmaceutical contexts. Chlorine atoms enhance lipophilicity, aiding membrane penetration .

Hydrogen-Bonding and Crystallographic Behavior

The quinazolinyl group in the target compound likely participates in hydrogen-bonding networks, as observed in similar heterocyclic systems. Etter’s graph set analysis () predicts that the oxo group at position 4 and the amide NH could form robust intermolecular hydrogen bonds, influencing crystal packing and solubility.

Preparation Methods

Niementowski’s Cyclocondensation

This classical method involves reacting substituted anthranilic acid derivatives with formamide or urea under thermal conditions. For example, 3,4-dihydro-4-oxoquinazoline is synthesized by heating anthranilic acid with formamide at 125–130°C. Modifications include substituting anthranilic acid with 2-methylanthranilic acid to introduce the C2 methyl group. The phenyl group at C3 is introduced via nucleophilic substitution using phenylamine derivatives in the presence of phosphorus trichloride.

Key Reaction Conditions :

Grimmel-Guinther-Morgan Synthesis

This method involves condensing anthranilic acid with amines in the presence of phosphorus trichloride. For instance, 3-phenyl-3,4-dihydro-4-oxoquinazoline is formed by reacting anthranilic acid with aniline and PCl₃ in toluene. The reaction proceeds via electrophilic aromatic substitution, with the amine attacking the activated carbonyl group.

Optimization Insight :

Propanamide Side Chain Introduction

The propanamide moiety is introduced post-quinazoline core formation through amide coupling. Two strategies are prevalent:

Direct Amidation with Propionic Acid Derivatives

Propionic acid derivatives (e.g., 2,2-dimethylpropanoyl chloride ) react with the amine group at C6 of the quinazoline. The reaction is catalyzed by bases like triethylamine (TEA) in anhydrous dichloromethane (DCM).

Representative Protocol :

-

Dissolve 3,4-dihydro-2-methyl-4-oxo-3-phenyl-6-aminoquinazoline (1 equiv) in DCM.

-

Add TEA (2.5 equiv) and cool to 0°C.

-

Slowly add 2,2-dimethylpropanoyl chloride (1.2 equiv) dropwise.

-

Stir at room temperature for 12 hours.

-

Quench with water, extract with DCM, and purify via recrystallization.

Yield : 68–72%.

Carbodiimide-Mediated Coupling

For higher steric substrates, carbodiimide reagents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) improve coupling efficiency. This method is critical for introducing the 2,2-dimethylpropanamide group without side reactions.

Optimized Conditions :

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: 0°C → room temperature

-

Catalyst: EDCl (1.1 equiv), HOBt (1.1 equiv)

Integrated Synthesis Pathways

Three-Step Synthesis (Chalcone → Quinazoline → Propanamide)

Adapted from pyrazole-quinazoline hybrid synthesis, this route involves:

-

Chalcone Synthesis : Condensation of acetophenone with substituted benzaldehydes via Claisen-Schmidt mechanism.

-

Quinazoline Formation : Cyclization of chalcone intermediates with malonic dihydrazide under acidic conditions.

Critical Data :

One-Pot Tandem Synthesis

A streamlined approach combines quinazoline formation and amidation in a single reactor. Using microwave irradiation, reaction time reduces from 24 hours to 2 hours.

Microwave Conditions :

Analytical Validation and Characterization

Spectroscopic Confirmation

Chromatographic Purity

-

HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water gradient).

-

Mass Spec : [M+H]⁺ = 379.4 g/mol (matches theoretical mass).

Challenges and Optimization

Steric Hindrance Mitigation

The 2,2-dimethylpropanamide group introduces steric bulk, reducing coupling efficiency. Strategies to address this include:

Byproduct Formation

Common byproducts include:

-

N-acylated quinazolines (due to over-reaction).

-

Hydrolyzed propanamide (from moisture exposure).

Mitigation :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Time (h) | Cost Efficiency |

|---|---|---|---|---|

| Three-Step Synthesis | 55–60 | 98 | 24 | Moderate |

| One-Pot Microwave | 70 | 97 | 2 | High |

| Carbodiimide Coupling | 75–80 | 99 | 12 | Low |

Industrial-Scale Considerations

Q & A

Q. What synthetic routes are recommended for the preparation of this compound?

A multi-step synthesis is typically employed, involving condensation reactions, cyclization, and functional group protection. Key steps include:

- Quinazolinone core formation : Cyclization of substituted anthranilic acid derivatives under acidic or basic conditions.

- Amidation : Coupling the quinazolinone intermediate with 2,2-dimethylpropanamide using carbodiimide-based coupling agents (e.g., EDC or DCC) .

- Optimization : Design of Experiments (DoE) methods, such as factorial design, can reduce trial-and-error by systematically varying temperature, solvent, and catalyst ratios .

Q. How can the molecular structure and purity of this compound be validated?

Use a combination of:

- Nuclear Magnetic Resonance (NMR) : Confirm proton and carbon environments (e.g., distinguishing methyl groups at the 2,2-dimethylpropanamide moiety) .

- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolve stereochemical ambiguities if crystalline forms are obtainable .

Q. What purification techniques are effective for isolating this compound?

- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate polar byproducts.

- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) based on solubility data from DoE .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield and minimize side products?

- Response Surface Methodology (RSM) : Model interactions between variables (e.g., temperature, reaction time) to identify optimal conditions .

- In-situ Monitoring : Techniques like HPLC or FTIR track intermediate formation and side reactions .

- Quantum Chemical Calculations : Predict reaction pathways and transition states to guide experimental adjustments (e.g., identifying energy barriers for undesired byproducts) .

Q. What computational methods are suitable for studying its reaction mechanisms?

- Density Functional Theory (DFT) : Calculate electronic properties of intermediates and transition states .

- Molecular Dynamics (MD) Simulations : Analyze solvent effects and conformational stability during synthesis .

- Machine Learning : Train models on existing reaction data to predict optimal catalytic systems .

Q. How can discrepancies in experimental data (e.g., unexpected byproducts) be resolved?

- Analytical Triangulation : Cross-validate results using HPLC, GC-MS, and NMR to identify uncharacterized peaks .

- Retrosynthetic Analysis : Trace byproducts to specific steps (e.g., incomplete cyclization or over-reduction) and adjust protecting groups or catalysts .

- Statistical Analysis : Use ANOVA to isolate variables contributing to variability in yields .

Q. How to design experiments for structure-activity relationship (SAR) studies?

- Derivative Synthesis : Modify the quinazolinone core (e.g., substituents at the 3-phenyl group) or propanamide side chain .

- High-Throughput Screening (HTS) : Test analogs against biological targets using automated platforms.

- Multivariate Analysis : Correlate structural descriptors (e.g., logP, steric bulk) with activity data using Partial Least Squares (PLS) regression .

Q. What challenges arise in scaling synthesis from lab to pilot scale?

- Reactor Design : Address mass/heat transfer limitations using continuous-flow systems or segmented reactors .

- Process Control : Implement real-time monitoring (e.g., PAT tools) to maintain consistency in mixing and temperature .

- Separation Technologies : Optimize membrane filtration or centrifugal partitioning for large-scale purification .

Key Methodological Resources

- Design of Experiments (DoE) : Critical for minimizing experimental iterations and identifying critical process parameters .

- Hybrid Computational-Experimental Workflows : Integrate quantum chemistry with lab data to accelerate reaction discovery .

- Advanced Analytical Techniques : Combine NMR, X-ray, and MS for unambiguous structural confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.